molecular formula C24H36O2 B12571984 Tetracosa-4,8,12,15,18,21-hexaenoic acid CAS No. 639855-85-9

Tetracosa-4,8,12,15,18,21-hexaenoic acid

Cat. No.: B12571984
CAS No.: 639855-85-9
M. Wt: 356.5 g/mol
InChI Key: YOWPDSQEIZPPKN-UHFFFAOYSA-N
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Description

Tetracosa-4,8,12,15,18,21-hexaenoic acid is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) from the omega-3 (n-3) family, identified by the lipid number 24:6 n-3 . This fatty acid is an object of study in specialized research due to its presence in specific tissues and its role as a metabolic intermediate or structural component. Unlike common dietary fatty acids, VLC-PUFAs with chain lengths exceeding 24 carbons are not typically obtained from the diet but are synthesized in situ from shorter-chain precursors like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in tissues that express the ELOVL4 elongase enzyme . These tissues include the retina, brain, and testes, where VLC-PUFAs are esterified into phospholipids and sphingolipids, suggesting a critical role in maintaining membrane integrity and function in highly specialized cellular environments . In scientific investigations, this compound is utilized as a substrate to study the enzymatic activity of peroxygenases, revealing strict regioselectivity during epoxidation reactions . Its metabolism is also a subject of interest; studies indicate that tetracosahexaenoic acid can be a precursor for DHA synthesis through a process involving retroconversion in mammalian systems . Researchers employ this fatty acid to explore the biosynthetic pathways and functional roles of VLC-PUFAs, which are believed to be essential for photoreceptor function in the retina and for healthy neurological development . The unique structure of this fatty acid, with six cis double bonds, allows it to transcend both the hydrophobic and hydrophilic regions of the lipid bilayer, potentially influencing membrane fluidity, protein function, and cellular signaling . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

639855-85-9

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

IUPAC Name

tetracosa-4,8,12,15,18,21-hexaenoic acid

InChI

InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,16-17,20-21H,2,5,8,11,14-15,18-19,22-23H2,1H3,(H,25,26)

InChI Key

YOWPDSQEIZPPKN-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCCC=CCCC=CCCC(=O)O

Origin of Product

United States

Biological Occurrence and Distribution of Tetracosa 4,8,12,15,18,21 Hexaenoic Acid

Marine Ecosystems and Organisms

This fatty acid is a notable component of the lipid profile of numerous marine species.

Research has identified Tetracosa-4,8,12,15,18,21-hexaenoic acid in a variety of marine organisms. It is found in the oils of commercially important fish such as tunny, herring, cod-liver, and sardine. caymanchem.com Its presence has also been confirmed in the flathead flounder (Hippoglossoides dubius). nih.govnih.gov In some edible fish, it can be detected at significant levels, accounting for up to 10% of the total fatty acids.

Among marine invertebrates, the compound is found in high concentrations. Notably, brittle stars (Ophiura sarsi) and sea lilies have been reported to contain relatively high amounts, ranging from 4% to 10% of their total fatty acids. contaminantdb.canih.gov High levels have also been observed in jellyfish, specifically the species Aurelia sp. contaminantdb.ca Furthermore, some soft coral polyps have demonstrated the ability to synthesize this acid, and it has been identified in dinoflagellates like Amphidinium carterae. nih.govmdpi.com

Table 1: Occurrence of this compound in Marine Organisms

Organism CategorySpecific ExamplesReported Findings/ConcentrationCitations
Fish Tunny, Herring, Sardine, Cod-LiverDetected in oils. caymanchem.com
Flathead Flounder (Hippoglossoides dubius)Presence confirmed. nih.govnih.gov
General Edible Fish0-10% of total fatty acids.
Marine Invertebrates Brittle Star (Ophiura sarsi), Sea Lilies4-10% of total fatty acids. contaminantdb.ca
Jellyfish (Aurelia sp.)High levels detected. contaminantdb.ca
Soft CoralsCapable of synthesis. mdpi.com
Dinoflagellates Amphidinium carteraeIdentified as present. nih.gov

In the marine food web, long-chain polyunsaturated fatty acids are primarily synthesized by primary producers like microalgae and bacteria. mdpi.commdpi.com These are then transferred up the food chain as they are consumed by zooplankton, which are subsequently preyed upon by fish and other larger organisms. frontiersin.org this compound plays a role in this chain primarily as a metabolic intermediate. In fish, it is produced from the dietary intake of alpha-linolenic acid through a series of elongation and desaturation reactions. caymanchem.com Its primary fate is then to be converted via peroxisomal β-oxidation into the crucial fatty acid DHA. wikipedia.orgnih.gov This metabolic pathway underscores its importance in the biochemical accumulation of essential omega-3 fatty acids in higher trophic levels of the marine ecosystem.

Terrestrial Organisms and Mammalian Tissues

The significance of this fatty acid extends to terrestrial animals, where it is detected in specific, highly specialized tissues.

This very long-chain fatty acid has been identified in several key mammalian tissues. It is found in the bovine retina, where the synthesis of very long-chain fatty acids is an active process. caymanchem.com The compound is also present in the brain of rats, where it is, similar to in fish, produced from dietary linolenic acid and serves as a direct precursor to DHA. caymanchem.comnih.gov The low but consistent levels of this acid in the brain are attributed to its rapid turnover, suggesting an important role in the rapid conversion to its metabolites. nih.gov

Furthermore, this compound is notably present in male reproductive tissues. It has been detected in mouse and rat testis, as well as in mammalian spermatozoa. caymanchem.com

Table 2: Detection of this compound in Mammalian Tissues

Organ/Cell TypeOrganism(s)Key FindingsCitations
Retina BovineDetected; synthesized within the retina. caymanchem.com
Brain RatDetected; produced from linolenic acid as a precursor to DHA. caymanchem.comnih.gov
Testis Mouse, RatDetected as a component of testicular lipids. caymanchem.com
Spermatozoa MammalsReported as present.

Within mammalian cells, this compound is incorporated into more complex lipid molecules. Research has specifically identified it as a constituent of triglycerides and cholesterol esters in the testes of mice and rats. caymanchem.com The esterification of cholesterol with a fatty acid, such as this one, forms a cholesterol ester, a more hydrophobic molecule essential for cellular lipid storage and metabolism. creative-proteomics.com Its incorporation into these lipid classes within reproductive tissues points to a specialized role in lipid metabolism related to reproductive function.

Biosynthesis and Metabolic Pathways of Tetracosa 4,8,12,15,18,21 Hexaenoic Acid

De Novo Synthesis and Elongation of Precursors

The synthesis of tetracosa-4,8,12,15,18,21-hexaenoic acid begins with the essential fatty acid, alpha-linolenic acid (ALA), and involves a series of enzymatic reactions.

Elongation-Desaturation Pathway from Alpha-Linolenic Acid (C18:3n-3)

The production of this compound from alpha-linolenic acid (ALA) is a multi-step process occurring primarily in the endoplasmic reticulum. nih.gov This pathway involves a sequence of alternating desaturation and elongation reactions. nih.gov In mammals, ALA, an 18-carbon omega-3 fatty acid, is the initial substrate. nih.gov The process is initiated by the introduction of a double bond, followed by the addition of two-carbon units to the fatty acid chain. nih.govnih.gov This series of reactions progressively increases the chain length and degree of unsaturation, ultimately leading to the formation of the 24-carbon, six-double-bond structure of this compound. caymanchem.com

Role of Fatty Acid Elongases (ELOVL) in C24 Chain Formation (e.g., ELOVL4)

Fatty acid elongases (ELOVL) are a family of enzymes that play a critical role in the elongation of fatty acid chains. nih.gov Specifically, ELOVL4 has been identified as a key enzyme in the synthesis of very long-chain polyunsaturated fatty acids (VLC-PUFAs), including those with 24 or more carbons. nih.govnih.gov ELOVL4 is responsible for catalyzing the addition of two-carbon units to the growing fatty acid chain, a rate-limiting step in the elongation cycle. uniprot.org Research has demonstrated that ELOVL4 is essential for the synthesis of C28 and C30 saturated fatty acids and C28-C38 VLC-PUFAs. researchgate.net In the context of this compound synthesis, ELOVL enzymes, particularly ELOVL4, are crucial for extending the carbon chain of precursors to the required 24-carbon length. uniprot.orgarvojournals.org

Delta-Desaturase Activities in Introducing Double Bonds (e.g., FADS2)

Delta-desaturases are enzymes that introduce double bonds at specific positions in the fatty acid chain. The FADS2 gene encodes for delta-6-desaturase, a key enzyme in the biosynthesis of polyunsaturated fatty acids. embopress.orgnih.gov This enzyme catalyzes the initial, rate-limiting desaturation step in the conversion of both linoleic acid and alpha-linolenic acid. embopress.orgresearchgate.net In the synthesis pathway of this compound, delta-6-desaturase, the protein product of the FADS2 gene, is responsible for introducing a double bond at the delta-6 position of the precursor fatty acid. nih.gov Subsequent desaturation steps, also catalyzed by desaturase enzymes, are necessary to achieve the six double bonds characteristic of this compound. mdpi.com The coordinated action of both elongases and desaturases is essential for the complete synthesis of this very long-chain polyunsaturated fatty acid. researchgate.net

Catabolism and Conversion to Downstream Metabolites

Once synthesized, this compound can undergo further metabolic processing, primarily through β-oxidation, leading to the formation of other important omega-3 fatty acids.

β-Oxidation of this compound

The breakdown of very long-chain fatty acids, including this compound, occurs through a process called β-oxidation. nih.govwikipedia.org Due to their extended chain length (greater than C-22), the initial stages of β-oxidation of these fatty acids take place in peroxisomes. wikipedia.orgnih.gov In this organelle, the fatty acid chain is shortened by the removal of two-carbon units in each cycle, generating acetyl-CoA. wikipedia.orgreactome.org This process continues until the fatty acid is reduced to a medium-chain length, at which point it can be further oxidized in the mitochondria. wikipedia.org The β-oxidation in peroxisomes is a crucial step in the metabolic fate of this compound. nih.gov

Formation of Docosahexaenoic Acid (DHA, C22:6n-3) as a Primary Metabolite

Table 1: Key Enzymes in the Biosynthesis of this compound

Enzyme Family Specific Enzyme (Gene) Function Cellular Location
Fatty Acid Elongase ELOVL4 Elongates fatty acid chains to C24 length. nih.govuniprot.org Endoplasmic Reticulum

Table 2: Metabolic Fate of this compound

Metabolic Process Location Key Product Significance

Table 3: Compound Names

Trivial Name Systematic Name
This compound (4Z,8Z,12Z,15Z,18Z,21Z)-tetracosa-4,8,12,15,18,21-hexaenoic acid
Alpha-Linolenic Acid (ALA) (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid
Docosahexaenoic Acid (DHA) (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid
Linoleic Acid (9Z,12Z)-octadeca-9,12-dienoic acid
Nisinic Acid all-cis-6,9,12,15,18,21-tetracosahexaenoic acid. wikipedia.org

Peroxisomal Enzyme Systems in VLC-PUFA Metabolism

The oxidative metabolism of very-long-chain fatty acids (VLCFAs), including this compound (also known as Nisinoic Acid), is critically dependent on peroxisomal enzyme systems. mdpi.comrepec.orgresearchgate.net Unlike shorter fatty acids that are primarily metabolized in mitochondria, the initial breakdown of VLC-PUFAs occurs in peroxisomes. mdpi.comnih.gov This is because the enzymes within mitochondria are inefficient at handling fatty acids with chain lengths greater than 22 carbons. nih.gov

Peroxisomal β-oxidation involves a sequence of four enzymatic reactions similar to those in mitochondria, but catalyzed by a distinct set of proteins. mdpi.com The process shortens the long carbon chain of the fatty acid, producing acetyl-CoA and a chain-shortened acyl-CoA. caymanchem.com For Nisinoic acid, this peroxisomal β-oxidation is the pathway through which it is ultimately converted to the crucial omega-3 fatty acid, docosahexaenoic acid (DHA, 22:6n-3). caymanchem.com

The importance of peroxisomes in this process is underscored by the pathology of Zellweger Spectrum of Disorders (ZSD), a group of diseases caused by peroxisomal dysfunction. nih.gov In individuals with ZSD, the inability to properly metabolize VLC-PUFAs leads to their toxic accumulation in tissues, particularly the brain, which simultaneously suffers from a deficiency in DHA. nih.govaocs.org

Intracellular Trafficking and Activation

For this compound to be metabolized, it must first be transported into the cell and then activated. This process involves specialized proteins and enzymes that ensure the fatty acid is correctly trafficked and prepared for its metabolic fate.

The uptake of long-chain and very-long-chain fatty acids across the plasma membrane is facilitated by a family of integral transmembrane proteins known as Fatty Acid Transport Proteins (FATPs), which are part of the Solute Carrier Family 27 (SLC27). wikipedia.org FATP1 is a key member of this family, expressed in tissues like adipocytes and muscle that are active in fatty acid metabolism. researchgate.net

Research has revealed that FATP1 possesses a dual function. It not only facilitates the transport of fatty acids into the cell but also functions as a very-long-chain acyl-CoA synthetase. johnshopkins.edunih.gov This enzymatic activity suggests a mechanism of "esterification-coupled influx," where the fatty acid is activated with Coenzyme A at the same time it is transported, effectively trapping it inside the cell and preparing it for subsequent metabolic pathways. johnshopkins.edunih.gov FATP1, along with FATP4, is also a predominant fatty acid transporter in the brain.

Once inside the cell, or in conjunction with its transport, this compound must be "activated" before it can be used in any metabolic pathway. This activation is a two-step reaction catalyzed by acyl-CoA synthetases (ACS) or ligases (ACSL), which thioesterifies the fatty acid to Coenzyme A (CoA), forming a fatty acyl-CoA. nih.govwikipedia.org This process requires energy in the form of ATP. wikipedia.org

The resulting molecule, Tetracosahexaenoyl-CoA, is the metabolically active form. There are multiple isoforms of long-chain acyl-CoA synthetases, each with specific tissue expression patterns and subcellular locations, which helps to channel the activated fatty acids toward specific fates like oxidation or incorporation into complex lipids. nih.govresearchgate.net Long-chain acyl-CoA synthetase 1 (ACSL1), for example, is often located on the outer mitochondrial membrane in oxidative tissues, where it is thought to direct fatty acids towards β-oxidation. researchgate.netelifesciences.org The localization of these enzymes on the membranes of the endoplasmic reticulum, mitochondria, and peroxisomes is crucial for partitioning fatty acyl-CoAs among different metabolic routes. nih.govresearchgate.net

The metabolic cycling of Nisinoic acid involves key intermediates that facilitate its processing.

Tetracosahexaenoyl-CoA: As the direct product of fatty acid activation by an acyl-CoA synthetase, Tetracosahexaenoyl-CoA is the central intermediate. nih.govwikipedia.orgnih.gov It is the substrate for the peroxisomal β-oxidation pathway that shortens its chain to produce DHA. caymanchem.com It can also be incorporated into complex lipids such as triglycerides and phospholipids (B1166683). nih.govnih.gov

Tetracosahexaenoylcarnitine: While the initial steps of VLC-PUFA degradation occur in peroxisomes, further oxidation of the resulting shorter-chain fatty acyl-CoAs occurs in mitochondria. nih.gov The transport of fatty acyl-CoAs into the mitochondrial matrix for β-oxidation is mediated by the carnitine shuttle system. Acyl-CoAs are converted to acylcarnitines by carnitine palmitoyltransferase 1 (CPT1) to cross the outer mitochondrial membrane. Although direct evidence for Tetracosahexaenoylcarnitine is limited, the general mechanism dictates that for any portion of its breakdown to occur in mitochondria, it would need to be converted to this carnitine derivative to be transported across the inner mitochondrial membrane. nih.gov

Comparative Metabolic Pathways Across Organisms (e.g., mammalian vs. marine)

The metabolism and distribution of this compound show notable differences between mammalian and marine organisms.

In mammals, VLC-PUFAs like Nisinoic acid are generally not obtained from ordinary dietary sources. aocs.org Instead, they are synthesized in situ in highly specialized tissues such as the retina, brain, and testes from shorter dietary precursors like α-linolenic acid (ALA, 18:3n-3) through a series of elongation and desaturation reactions. caymanchem.comnih.govaocs.org The enzyme ELOVL4 is critical for the elongation steps that produce these very long chains. nih.gov In mammalian tissues, Nisinoic acid serves primarily as a precursor to DHA and is found esterified in phospholipids and triglycerides. caymanchem.comaocs.org

In contrast, marine organisms, particularly certain fish and invertebrates, can have significantly higher concentrations of Nisinoic acid. caymanchem.com It is found in the oils of species like tuna, herring, and sardines. caymanchem.com These organisms may acquire it through their diet (e.g., from consuming algae) or synthesize it themselves. caymanchem.com Comparative studies between mammals and fish models like the zebrafish show that while both can synthesize VLC-PUFAs, the specific pathways and resulting fatty acid profiles can differ. nih.govresearchgate.net For example, feeding studies have shown that dietary VLC-PUFAs can be deposited in the tissues of mice and Atlantic salmon, whereas rats show less significant deposition, highlighting species-specific differences in absorption and metabolism. cambridge.org Furthermore, diving mammals exhibit unique lipid metabolism adaptations, where the high levels of PUFAs in their diet and membranes may influence metabolic rate and oxygen conservation during dives. nih.gov

Interactive Data Tables

Table 1: Key Proteins in this compound Metabolism

Protein/Enzyme SystemAbbreviationFunctionLocation
Peroxisomal β-oxidation Enzymes-Catalyze the chain-shortening of VLC-PUFAs.Peroxisomes
Fatty Acid Transport Protein 1FATP1 / SLC27A1Facilitates cellular uptake and activation of very-long-chain fatty acids. johnshopkins.eduPlasma Membrane
Long-chain fatty-acid CoA ligase 1ACSL1Activates fatty acids by converting them to fatty acyl-CoAs. wikipedia.orgresearchgate.netOuter Mitochondrial Membrane, ER
Elongation of Very-Long-Chain Fatty Acids Protein 4ELOVL4Catalyzes the rate-limiting condensation step in VLC-PUFA synthesis. nih.govEndoplasmic Reticulum (ER)
Carnitine Palmitoyltransferase ICPT1Converts fatty acyl-CoAs to acylcarnitines for mitochondrial transport. nih.govOuter Mitochondrial Membrane

Biochemical and Cellular Functions of Tetracosa 4,8,12,15,18,21 Hexaenoic Acid

Integration into Biological Membranes and Cellular Lipids

The unique structure of tetracosahexaenoic acid, with its long acyl chain and multiple double bonds, dictates its behavior within the lipid bilayers of cellular membranes and its incorporation into more complex lipid molecules.

Very long-chain polyunsaturated fatty acids are crucial for maintaining the structural integrity and fluidity of cellular membranes. nih.gov The presence of VLC-PUFAs within a membrane can significantly alter its biophysical properties. For instance, the incorporation of even small amounts of a VLC-PUFA into a model membrane composed of distearoylphosphatidylcholine (DSPC) has been shown to have a dramatic effect on membrane packing and dynamics. nih.gov

The long chain of tetracosahexaenoic acid is thought to impart increased membrane fluidity, which is particularly important in specialized membranes such as those of photoreceptor outer segments in the retina. nih.gov Studies on synthetic lipid bilayers have demonstrated that the inclusion of VLC-PUFAs can lead to a significant increase in the mean molecular area of the phospholipids (B1166683), indicating a less tightly packed and therefore more fluid membrane. nih.gov Furthermore, the presence of VLC-PUFAs has been shown to increase the rate of "flip-flop," the process by which lipid molecules move from one leaflet of the bilayer to the other. nih.gov This enhanced translocation of lipids is vital for the function of membranes with high metabolic activity, such as in retinal cells. nih.gov

Interactive Table: Effect of VLC-PUFA on Membrane Properties

Property MeasuredChange Observed with 0.1 mol % VLC-PUFA in DSPC MembraneReference
Mean Molecular AreaIncrease of 15 Ų/lipid nih.gov
Compression ModulusIncrease of 28 mN/m nih.gov
DSPC Flip-Flop RateFourfold increase nih.gov

While detailed analyses of the specific distribution of tetracosahexaenoic acid among different glycerophospholipid classes are limited, studies on other very long-chain polyunsaturated fatty acids provide insights into its likely fate. It is known that different classes of phospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), and phosphatidylinositol (PI), have distinct fatty acid profiles. The incorporation of VLC-PUFAs into these phospholipids is not random and is governed by the specificity of the enzymes involved in phospholipid synthesis and remodeling. For instance, studies with other C22 PUFAs have shown selective incorporation into different glycerophospholipids, suggesting that a similar selectivity likely exists for C24:6. nih.gov The incorporation of PUFAs into glycerophospholipids is essential for the structure and function of membranes and can influence cellular signaling pathways. google.com

Precursor Role in Signaling Molecule Biosynthesis

Polyunsaturated fatty acids are well-established precursors to a vast array of potent signaling molecules that regulate numerous physiological processes.

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. wikipedia.orgnih.gov These molecules, which include prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins, are generated through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. nih.govyoutube.com Eicosanoids are critical mediators of inflammation, immune responses, blood clotting, and smooth muscle contraction. youtube.com

Given that tetracosahexaenoic acid is a polyunsaturated fatty acid, it is a potential substrate for the enzymes of these pathways, leading to the generation of a series of "eicosanoid-like" or more broadly, "docosanoid-like" signaling molecules. While the specific metabolites derived from tetracosahexaenoic acid are not as well-characterized as those from arachidonic acid, the general pathways are expected to be analogous.

The presence and metabolism of one type of polyunsaturated fatty acid can significantly influence the metabolic cascade of others. Notably, n-3 polyunsaturated fatty acids are known to modulate the metabolism of n-6 fatty acids like arachidonic acid, often leading to the production of less inflammatory signaling molecules.

Research has suggested that tetracosa-6,9,12,15,18,21-hexaenoic acid can influence the arachidonic acid cascade. It has been shown to potentially inhibit the production of leukotriene-related compounds, which are potent pro-inflammatory mediators derived from arachidonic acid. google.com This suggests that tetracosahexaenoic acid may have a modulatory role in inflammatory processes by competing with arachidonic acid for the same metabolic enzymes or by other regulatory mechanisms.

Uncharacterized and Emerging Physiological Roles

Recent studies have highlighted the bioavailability and physiological effects of dietary VLC-PUFAs. In animal models, dietary supplementation with an oil rich in n-3 C24-28 VLC-PUFAs led to their incorporation into the liver, brain, and eyes. nih.gov This was associated with favorable changes in cardiometabolic risk factors and improved retinal function. nih.gov Furthermore, both the VLC-PUFA-rich oil and chemically synthesized C24:5 were found to be potent agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. nih.gov

Another emerging area of interest is the role of VLC-PUFAs as precursors to a novel class of signaling molecules known as elovanoids. These are bioactive lipid mediators synthesized from VLC-PUFAs that have been shown to have potent neuroprotective effects. The biosynthesis of elovanoids from VLC-PUFA precursors represents a new frontier in understanding the signaling capabilities of this unique class of fatty acids.

While significant progress has been made, many of the specific mechanisms and downstream effects of tetracosahexaenoic acid remain to be fully elucidated, making it a compound of considerable scientific interest.

Investigation of Anti-inflammatory and Antiallergic Mechanisms (focus on general biochemical interaction, not human health)

While direct studies on the anti-inflammatory and antiallergic mechanisms of Tetracosa-4,8,12,15,18,21-hexaenoic acid are not available, the activities of other omega-3 VLCPUFAs, such as docosahexaenoic acid (DHA), offer potential insights. Omega-3 fatty acids are known to be precursors to specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins. These molecules actively regulate the resolution of inflammation.

It can be postulated that this compound, upon appropriate enzymatic conversion, could also give rise to novel SPMs. The inflammatory process involves a complex interplay of various enzymes and signaling molecules. Polyunsaturated fatty acids can influence this by:

Competing with Arachidonic Acid (AA): Arachidonic acid, an omega-6 fatty acid, is a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes. Omega-3 fatty acids can compete with AA for the same metabolic enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to the production of less potent inflammatory mediators.

Modulating Immune Cell Function: Fatty acids can be incorporated into the cell membranes of immune cells, altering membrane fluidity and the function of membrane-bound receptors and signaling proteins. This can impact processes like phagocytosis and cytokine production.

A study on nisinic acid (the 6,9,12,15,18,21 isomer) indicated it could inhibit the antigen-stimulated production of leukotriene-related compounds. This suggests that different isomers of tetracosahexaenoic acid may have distinct effects on inflammatory pathways. However, without specific research, the precise anti-inflammatory and antiallergic profile of the 4,8,12,15,18,21 isomer remains speculative.

Potential as a Regulatory Metabolite

Fatty acids are increasingly recognized not just as energy sources or structural components of membranes, but also as potent signaling molecules that can regulate a variety of cellular processes. As a very-long-chain polyunsaturated fatty acid, this compound likely participates in cellular regulation.

VLCPUFAs are known to be present in specific tissues such as the retina and testes. caymanchem.com Their unique structures suggest specialized roles. Potential regulatory functions could include:

Gene Expression Modulation: Fatty acids and their derivatives can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). Activation of these receptors can lead to changes in the transcription of genes involved in lipid metabolism, inflammation, and other cellular processes.

Precursor to Bioactive Molecules: As mentioned, VLCPUFAs are precursors to a diverse array of bioactive lipids. The specific double bond positioning in this compound would result in a unique set of metabolites upon enzymatic action, each with potentially distinct biological activities. For example, it is a known precursor in the biosynthesis of Docosahexaenoic Acid (DHA). caymanchem.com

Alteration of Membrane Microdomains: The incorporation of VLCPUFAs into cell membranes can influence the formation and stability of lipid rafts. These specialized membrane microdomains are crucial for the organization and function of signaling complexes, thereby impacting cellular communication.

The metabolism of different fatty acid isomers can vary significantly, leading to different biological effects. For instance, studies on the metabolism of trans fatty acids have shown that the position and configuration of double bonds are critical for their processing by cellular enzymes and their ultimate physiological impact. aocs.org This underscores the need for specific research on this compound to elucidate its precise role as a regulatory metabolite.

Analytical Methodologies for Tetracosa 4,8,12,15,18,21 Hexaenoic Acid Research

Extraction and Derivatization Techniques for VLCPUFAs

The initial and critical step in the analysis of Tetracosa-4,8,12,15,18,21-hexaenoic acid from biological matrices is its efficient extraction and subsequent derivatization to a form suitable for analysis.

The analysis of VLCPUFAs typically begins with total lipid extraction from tissues or cell cultures. nih.gov Common methods include solvent-based extractions like the Folch or Bligh and Dyer methods, which are designed to prevent the oxidative damage and thermal degradation of fatty acid analytes. nih.gov Due to the typically low levels of VLCPUFAs, pooling and concentrating samples may be necessary to achieve a detectable signal. nih.gov

For analysis by gas chromatography (GC), fatty acids are not sufficiently volatile and require derivatization. A common and essential step is the conversion of fatty acids into fatty acid methyl esters (FAMEs). researchgate.netnih.gov This is often achieved by transesterification of lipids using reagents like boron trifluoride in methanol. For sensitive analyses using gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization, derivatization with pentafluorobenzyl bromide is employed to create pentafluorobenzyl esters, which significantly enhances detection sensitivity. nih.gov

In some liquid chromatography-mass spectrometry (LC-MS) applications, derivatization can also improve ionization efficiency and chromatographic performance. For instance, chemical isotope labeling using reagents like cholamine has been used to enhance the sensitivity of n-3 PUFA analysis. nih.gov However, some modern LC-MS/MS methods can analyze underivatized fatty acids, simplifying sample preparation. nih.gov

Chromatographic Separation Methods

Chromatography is the cornerstone for isolating this compound from complex lipid mixtures, enabling its identification and quantification.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a primary technique for analyzing VLCPUFAs like this compound. nih.govresearchgate.net The analysis is performed on volatile fatty acid derivatives, most commonly FAMEs. nih.gov Capillary GC columns, such as those with a phenyl methyl siloxane stationary phase, are used to separate the FAMEs based on their chain length and degree of unsaturation. indexcopernicus.com The retention time in GC is influenced by the column temperature program, carrier gas flow rate, and the specific stationary phase used. ijpras.com

High-performance liquid chromatography (HPLC) is another powerful tool, especially for separating fatty acids that may be thermally unstable or for applications requiring purification. oup.comhplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode, where separation is based on the hydrophobicity of the fatty acids. oup.com In RP-HPLC, retention time increases with chain length and decreases with the number of double bonds. oup.com This allows for the effective separation of various fatty acid species. A variety of stationary phases, including C18 and specialized columns with shape-selective properties, are utilized to resolve complex mixtures and even geometric isomers. oup.comhplc.eu

TechniquePrincipleDerivatizationCommon Application
Gas Chromatography (GC) Separation of volatile compounds based on boiling point and interaction with a stationary phase.Required (e.g., FAMEs)Quantitative analysis of total fatty acid profiles.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Not always requiredSeparation of complex mixtures, including isomers, and preparative isolation.

To overcome the challenges of separating highly complex lipid samples, advanced techniques are often employed. These can include multi-dimensional chromatography, where fractions from one separation are subjected to a second, different separation, enhancing resolution. nih.gov Supercritical fluid extraction (SFE) offers a milder alternative to solvent-based methods for initial lipid extraction. nih.govmacbeth-project.eu

Other specialized techniques focus on separating fatty acids based on properties other than just chain length and saturation. For instance, silver nitrate (B79036) chromatography (argentation chromatography), either in thin-layer (Ag-TLC) or HPLC (Ag-HPLC) format, separates fatty acids based on the number, position, and configuration of their double bonds. researchgate.net Low-temperature fractional crystallization is another method used to separate fatty acids based on differences in their melting points, which are significantly affected by the degree of unsaturation. researchgate.netunl.edu

Mass Spectrometric Characterization

Mass spectrometry (MS) is indispensable for the structural elucidation and quantification of this compound, providing detailed information on its molecular weight and structure.

Confirming the precise structure of this compound, including the exact location of its six double bonds, is a significant analytical challenge. Tandem mass spectrometry (MS/MS) is a key technique for this purpose. nih.gov

Several strategies are used to pinpoint double bond locations. One approach involves chemical derivatization to create a structure that yields diagnostic fragment ions in the mass spectrometer. For example, derivatization of fatty acids to their 4,4-dimethyloxazoline (DMOX) derivatives produces characteristic fragmentation patterns upon electron ionization-MS that allow for the determination of double bond positions. researchgate.net Another method involves the epoxidation of double bonds using reagents like meta-chloroperoxybenzoic acid (m-CPBA), followed by collision-induced dissociation (CID), which cleaves the molecule at the original double bond site, generating diagnostic ion pairs. nih.gov

Photochemical reactions, such as the Paternò-Büchi reaction with acetone, can also be used to form adducts at the double bonds, which then fragment in a predictable manner during MS/MS analysis to reveal their locations. nih.gov These specialized techniques are crucial for distinguishing between isomers of polyunsaturated fatty acids.

MethodPrincipleAdvantage
DMOX Derivatization Creates derivatives that produce characteristic fragments indicating double bond location upon MS analysis.Well-established method for GC-MS.
m-CPBA Epoxidation Epoxidation of double bonds followed by CID-MS/MS leads to specific cleavage patterns.Rapid reaction with high specificity. nih.gov
Paternò-Büchi Reaction Photochemical reaction forms adducts at double bonds, which yield diagnostic fragments in MS/MS.Can be performed online with MS analysis. nih.gov

Quantitative analysis of this compound is typically performed using chromatography coupled with mass spectrometry (GC-MS or LC-MS/MS). researchgate.netbohrium.com These methods offer high sensitivity and selectivity, which are essential for measuring low-abundance VLCPUFAs.

For accurate quantification, stable isotope-labeled internal standards are often used. nih.govnih.gov These standards are chemically identical to the analyte but have a different mass, allowing for correction of sample loss during preparation and variations in instrument response. In LC-MS/MS, quantification is often performed using multiple reaction monitoring (MRM) or scheduled reaction monitoring (SRM), where the mass spectrometer is set to detect specific precursor-to-product ion transitions for the analyte and the internal standard. thermofisher.com This highly selective technique minimizes interference from other compounds in the sample, leading to accurate and reproducible quantification. thermofisher.com The development of sensitive LC-MS/MS methods has enabled the detection of fatty acids at ng/mL levels in biological samples. thermofisher.com

Spectroscopic Approaches (e.g., NMR for structural elucidation)

Spectroscopic techniques are indispensable for the structural elucidation and analysis of complex organic molecules like this compound, also known as nisinic acid (24:6, n-3). Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive method for determining the detailed molecular structure of fatty acids in solution. nih.gov

High-resolution NMR, including 1H- and 13C-NMR, provides precise information about the carbon skeleton and the position and geometry of double bonds within the acyl chain. aocs.org For a polyunsaturated fatty acid such as this compound, specific regions of the NMR spectrum are characteristic of different structural features.

1H-NMR Spectroscopy: The 1H-NMR spectrum of a fatty acid can be broadly divided into several key regions:

Olefinic Protons: Resonances for protons on the double-bonded carbons (=C-H) typically appear in the downfield region of the spectrum, generally between 5.30 and 6.20 ppm. nih.gov The coupling patterns and chemical shifts of these signals are indicative of the cis or trans configuration of the double bonds.

Allylic and Bis-allylic Protons: Protons on the methylene (B1212753) groups adjacent to one or two double bonds (allylic and bis-allylic, respectively) are also shifted downfield from other methylene protons, appearing in the range of 2.60-3.05 ppm. nih.gov

Acyl Chain Protons: The α-CH2 protons adjacent to the carboxyl group resonate around 2.30-2.50 ppm, while the bulk of the methylene -(CH2)n- protons in the saturated portion of the chain produce a complex signal around 1.2-1.6 ppm. nih.gov

Terminal Methyl Protons: The terminal methyl (CH3) group protons are typically found in the most upfield region of the spectrum, between 0.86 and 0.98 ppm. nih.gov

13C-NMR Spectroscopy: The 13C-NMR spectrum offers a wider chemical shift range, often allowing for the resolution of individual carbon atoms within the fatty acid chain. Key chemical shift regions include:

Carboxyl Carbon: The carbon of the carboxylic acid group is the most downfield signal, typically appearing around 175-180 ppm.

Olefinic Carbons: The sp2-hybridized carbons of the double bonds resonate in the region of 120-135 ppm.

Aliphatic Carbons: The sp3-hybridized carbons of the methylene and methyl groups appear in the upfield region of the spectrum, from approximately 14 to 35 ppm.

Advanced 2D-NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning the 1H and 13C signals and confirming the connectivity of the atoms within the molecule. ifremer.fr For instance, an HMBC experiment can show correlations between protons and carbons that are two or three bonds apart, which is instrumental in identifying quaternary carbons and linking different parts of the molecule. ifremer.fr While experimentally determined and assigned 1H and 13C NMR data for pure this compound are not widely published in publicly accessible literature, the principles of fatty acid NMR analysis provide a robust framework for its structural characterization.

Isotopic Tracing and Metabolic Flux Analysis (e.g., [1-¹⁴C]linolenic acid studies)

Isotopic tracing is a powerful technique used to track the metabolic fate of molecules within a biological system. By introducing a labeled precursor, such as [1-14C]linolenic acid, researchers can follow the conversion of this precursor into its downstream metabolites, including this compound. This methodology provides qualitative and quantitative insights into metabolic pathways and their kinetics.

The biosynthesis of very-long-chain polyunsaturated fatty acids (VLCPUFAs) like docosahexaenoic acid (DHA) from α-linolenic acid (ALA) involves a series of desaturation and elongation reactions. agriculturejournals.cz this compound is a key intermediate in this pathway. researchgate.netresearchgate.net

Studies involving the administration of radiolabeled [1-14C]linolenic acid have been instrumental in elucidating this pathway in various organisms, including marine fish and rat brain cells. researchgate.netCurrent time information in Pontevedra, ES. For example, research on marine fish has demonstrated the in vivo metabolism of [1-14C]linolenic acid, providing a time-course of the desaturation and elongation pathway. researchgate.net In such studies, after introducing the labeled substrate, lipids are extracted at different time points, and the distribution of the radiolabel among different fatty acids is determined using techniques like radio-gas chromatography. Current time information in Pontevedra, ES.

Metabolic flux analysis (MFA) provides a quantitative framework for determining the rates of metabolic reactions in a biological system at steady state. nih.govcreative-proteomics.com By combining isotopic labeling data with a stoichiometric model of the metabolic network, MFA can calculate the flux, or rate of turnover, of metabolites through each reaction in the pathway.

The table below illustrates the kind of data that can be obtained from such isotopic labeling studies, showing the conversion of a labeled precursor into various downstream polyunsaturated fatty acids.

Labeled PrecursorProduct Fatty AcidOrganism/Cell TypeKey FindingReference
[1-14C]linolenic acid20:5ω3, 22:5ω3, 22:6ω3Rat BrainDemonstrated the conversion of linolenic acid to a series of longer-chain polyunsaturated fatty acids in the developing brain. Current time information in Pontevedra, ES.
[1-14C]linolenic acidDownstream PUFAsMarine FishInvestigated the time-course of the desaturation and elongation pathway of linolenic acid in vivo. researchgate.net
[13C]alpha-linolenic acidEPA, DHAHepG2 CellsQuantified the conversion to EPA and DHA and showed the influence of the n-6/n-3 fatty acid ratio on conversion rates. nih.gov

These analytical methodologies, from detailed spectroscopic characterization to sophisticated isotopic tracing and metabolic flux analysis, are fundamental to advancing our understanding of the chemistry and biology of this compound and its role in lipid metabolism.

Chemical Synthesis and Derivatization Strategies for Tetracosa 4,8,12,15,18,21 Hexaenoic Acid

Reported Chemical Synthesis Methodologies

The chemical synthesis of VLCPUFAs is a complex undertaking due to the challenges of installing multiple double bonds with precise regio- and stereocontrol (cis/trans configuration). While a specific protocol for Tetracosa-4,8,12,15,18,21-hexaenoic acid is not prominently reported, general strategies for assembling similar molecules provide a clear blueprint. These methods often involve the coupling of smaller, functionalized building blocks.

Modern approaches have focused on improving efficiency and control. One successful strategy for creating VLCPUFAs involves the coupling of saturated and polyunsaturated precursor molecules to assemble the final carbon chain. rsc.org Recently, a fully solid-phase synthetic strategy has been developed that enables rapid and efficient access to a wide array of PUFAs and their analogues. bioengineer.org This technique utilizes a polymer resin to which unsaturated building blocks are iteratively attached, allowing for precise control over double bond placement and configuration while streamlining the purification process. bioengineer.org Historically, methods for synthesizing all-cis polyunsaturated fatty acids involved condensing precursors like mono-ine propargyl bromide with an ω-alkyne-1-chloride, followed by partial hydrogenation and conversion of a terminal chloride to a nitrile with KCN, which is then hydrolyzed to the carboxylic acid. nih.gov

Table 1: General Strategies for Chemical Synthesis of Very Long-Chain Polyunsaturated Fatty Acids

Synthetic StrategyDescriptionKey FeaturesReference
Iterative Coupling of Building BlocksSequential coupling of smaller, unsaturated carbon units to build the full fatty acid chain.Requires careful control of reaction conditions to ensure correct stereochemistry at each double bond. nih.gov
Solid-Phase SynthesisThe growing lipid chain is immobilized on a solid polymer support, allowing for sequential addition of building blocks in a controlled, efficient manner.Streamlines purification, allows for high fidelity and speed, and enables the creation of large libraries of analogues. bioengineer.org
Convergent Synthesis (Precursor Coupling)Synthesis of larger fragments of the molecule (e.g., a saturated and a polyunsaturated precursor) which are then coupled together.Can be highly efficient for producing specific VLCPUFAs and their labeled derivatives for metabolic studies. rsc.org
Thiyl Radical-Catalyzed IsomerizationUsed to convert all-cis PUFA methyl esters into a mixture of mono-trans isomers, which can then be separated and hydrolyzed.Useful for generating specific geometric isomers for biological and analytical research. researchgate.net

Enzymatic Synthesis and Biotransformation Approaches (e.g., Fungal Peroxygenases as substrates)

Enzymatic methods offer high selectivity for modifying complex molecules like VLCPUFAs. Fungal unspecific peroxygenases (UPOs) have emerged as powerful biocatalysts for the oxyfunctionalization of fatty acids. mdpi.com UPOs are heme-thiolate enzymes that utilize hydrogen peroxide to transfer an oxygen atom to a wide range of substrates, performing reactions such as hydroxylation and epoxidation. mdpi.comacs.org

While the specific interaction of this compound with UPOs has not been detailed, studies on other VLCPUFAs, including the C24:6 n-3 isomer, demonstrate the potential of these enzymes. researchgate.net When unsaturated fatty acids are used as substrates, UPOs preferentially catalyze epoxidation at a double bond. mdpi.com Research on various UPOs, such as those from Agrocybe aegerita and Marasmius rotula, shows that the enzyme's structure, particularly the width of its heme access channel, influences its activity and the type of product formed (epoxidation vs. hydroxylation). researchgate.netcsic.es For polyunsaturated fatty acids, UPOs can produce monoepoxides with high regioselectivity, often at the last double bond. researchgate.net This enzymatic approach avoids the lack of specificity seen in chemical epoxidation, which often results in multiple epoxide products. csic.es Therefore, it is highly probable that UPOs could convert this compound into its corresponding epoxides, valuable for further chemical and biological studies.

Table 2: Fungal Unspecific Peroxygenases (UPOs) for Fatty Acid Biotransformation

Enzyme (Source Organism)AbbreviationSubfamily TypeObserved Reactions on Fatty AcidsReference
Agrocybe aegerita UPOAaeUPOLong-UPOEpoxidation of α-linolenic acid; hydroxylation of oleic acid. csic.es
Marasmius rotula UPOMroUPOShort-UPOEpoxidation of oleic, linoleic, and α-linolenic acids. researchgate.netcsic.es
Coprinopsis cinerea UPOrCciUPOLong-UPOEpoxidation of α-linolenic acid. csic.es
Chaetomium globosum UPOCglUPONot specifiedStands out in the oxidation of short to medium-chain fatty acids. mdpi.com
Collariella virescens UPONot specifiedNot specifiedEpoxidation of fatty acids. researchgate.net

Synthesis of Analogues and Metabolites for Mechanistic Studies (e.g., β-oxidation intermediates)

Understanding the biological role of a fatty acid requires studying its metabolic pathways, which in turn necessitates access to its metabolites and analogues. For VLCPUFAs, a primary metabolic route is peroxisomal β-oxidation. It is well-established that the related C24:6 n-3 fatty acid (nisinic acid) is an obligatory intermediate in the biosynthesis of docosahexaenoic acid (DHA; C22:6 n-3). caymanchem.com This conversion occurs via a single cycle of β-oxidation within the peroxisome, effectively shortening the carbon chain by two carbons. caymanchem.comnih.gov

This metabolic link highlights the importance of synthesizing β-oxidation intermediates to probe the pathway's enzymes and kinetics. The key intermediates in this process are the acyl-CoA thioesters. The biosynthesis of fatty acids from acetyl-CoA is distinct from the β-oxidation pathway used for their degradation. libretexts.org The β-oxidation of a VLCPUFA like this compound would begin with its activation to the corresponding Tetracosahexaenoyl-CoA. This activated analogue is the direct substrate for the first enzyme in the β-oxidation spiral, acyl-CoA oxidase (for straight-chain substrates) or a related dehydrogenase. youtube.com

The synthesis of these acyl-CoA derivatives, as well as isotopically labeled versions (e.g., using 2H or 13C), is critical for in vitro enzyme assays and for tracing metabolic fluxes in living systems. nih.govnih.gov For example, infusing labeled C24:6 has been used to directly measure the rate of its conversion to C22:6 in rats, confirming that this is its predominant metabolic fate. nih.gov Such studies are essential for elucidating the function of the enzymes involved.

Table 3: Key Enzymes in Peroxisomal β-Oxidation of Very Long-Chain Fatty Acids

EnzymeFunction in β-Oxidation CycleRelevance to VLCPUFA MetabolismReference
Very long-chain acyl-CoA synthetaseActivates fatty acid by attaching Coenzyme A (CoA).The first committed step, forming the substrate for the oxidation pathway. reactome.org
Acyl-CoA Oxidase/DehydrogenaseIntroduces a double bond between the α and β carbons of the acyl-CoA.The rate-limiting step for straight-chain fatty acids in peroxisomes. Different enzymes exist for different chain lengths. youtube.com
Enoyl-CoA HydrataseAdds water across the newly formed double bond to create a β-hydroxyacyl-CoA.Part of the multifunctional D-bifunctional protein in peroxisomes. nih.gov
β-Hydroxyacyl-CoA DehydrogenaseOxidizes the hydroxyl group to a keto group, forming a β-ketoacyl-CoA.The second function of the D-bifunctional protein in peroxisomes. nih.gov
β-Ketoacyl-CoA ThiolaseCleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.Completes the cycle, yielding the final products. youtube.com

Future Directions and Research Gaps

Elucidation of Specific Enzymatic Mechanisms in Biosynthesis and Catabolism

A primary research gap lies in the detailed characterization of the enzymes that specifically govern the anabolism and catabolism of Tetracosa-4,8,12,15,18,21-hexaenoic acid. While the general pathways for VLC-PUFA metabolism are outlined, the precise kinetics, substrate specificities, and regulatory controls for the enzymes handling this specific C24:6 fatty acid are not fully understood.

Biosynthesis: In mammals and fish, the synthesis of VLC-PUFAs is understood to occur through sequential elongation and desaturation of shorter-chain fatty acids like α-linolenic acid (C18:3n-3). caymanchem.comcambridge.org The enzyme family "Elongation of Very Long Chain Fatty Acids" (ELOVL), particularly ELOVL4, is implicated in the chain extension steps that produce VLC-PUFAs. rsc.orgnih.gov However, the specific ELOVL isozyme that preferentially synthesizes this compound and the factors regulating its expression and activity require further investigation. In some marine protists, such as Thraustochytrium, an alternative anaerobic pathway involving a polyketide synthase-like PUFA synthase is responsible for VLC-PUFA production, a mechanism that warrants deeper exploration. nih.gov

Catabolism: The degradation of VLC-PUFAs is known to occur via β-oxidation within peroxisomes. aocs.org Studies on related dicarboxylic PUFAs have shown that peroxisomes, and not mitochondria, are the site for their breakdown, a process in which enzymes like multifunctional protein 1 (MFP1) are involved. nih.gov It is presumed that this compound undergoes a similar peroxisomal chain-shortening process, ultimately yielding docosahexaenoic acid (DHA, 22:6n-3). caymanchem.comcambridge.org Future research should focus on identifying and characterizing the specific acyl-CoA oxidases and other peroxisomal enzymes that recognize and process C24:6n-3-CoA, and how this pathway is regulated, particularly in tissues where this fatty acid accumulates, such as the retina and testes. caymanchem.com

Enzyme/PathwayImplicated Role in VLC-PUFA MetabolismResearch Gap for this compound
ELOVL4Elongation of long-chain fatty acids to VLC-PUFAs. rsc.orgaocs.orgSpecific activity, regulation, and contribution to C24:6n-3 synthesis.
PUFA SynthaseAnaerobic biosynthesis of VLC-PUFAs in some marine protists. nih.govRole in C24:6n-3 synthesis in relevant organisms.
Peroxisomal β-oxidationDegradation and chain-shortening of VLC-PUFAs. aocs.orgnih.govIdentification of specific enzymes and regulatory mechanisms for C24:6n-3 catabolism.
Multifunctional Protein 1 (MFP1)Involved in the degradation of dicarboxylic PUFAs. nih.govDirect involvement and efficiency in the breakdown of C24:6n-3.

Comprehensive Mapping of Physiological Roles in Model Organisms

Although this compound has been identified in various organisms, its precise physiological functions are largely speculative. It is often considered merely a transient intermediate in the biosynthesis of DHA. wikipedia.org However, its accumulation in specific tissues, such as the retina, brain, and testes of mammals, suggests it may have unique roles beyond that of a simple precursor. hmdb.cacaymanchem.comnih.gov

Future studies should employ a range of model organisms, from yeast and nematodes to rodents and zebrafish, to systematically map the physiological consequences of altered this compound levels. Research should investigate its potential involvement in processes where other n-3 PUFAs are known to be active, such as modulating inflammatory responses, influencing membrane fluidity and structure, and participating in cellular signaling. hmdb.canih.gov Studies in diabetic mouse models have initiated the exploration of its metabolism in pathological states, but a broader investigation into its role in neurological disorders, metabolic syndrome, and retinal diseases is needed. wikipedia.org

Development of Enhanced Analytical Techniques for Low Abundance Detection

A significant hurdle in studying this compound is its typically low abundance in biological tissues, which makes accurate detection and quantification challenging. rsc.orgnih.gov Current analytical methods have limitations that need to be addressed.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique but requires the conversion of fatty acids into more volatile fatty acid methyl esters (FAMEs), a process that can be time-consuming and introduce artifacts. nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and can analyze intact lipids, but the ionization efficiency of free fatty acids can be low. nih.govnih.gov

Derivatization: Chemical derivatization, for instance with reagents like 9-Anthryldiazomethane (ADAM), can significantly enhance detection sensitivity for fluorescence-based or mass spectrometric analysis. jasco-global.com However, these extra steps add complexity to sample preparation.

There is a pressing need for the development of more sensitive, high-throughput, and direct analytical methods. Innovations in mass spectrometry, such as improved ionization sources and high-resolution analyzers, could enable the detection of this and other low-abundance VLCPUFAs without the need for extensive sample preparation or derivatization. Furthermore, the development of certified reference standards for this compound is crucial for accurate quantification across different laboratories and studies.

Exploration of this compound in Novel Biological Systems

The known distribution of this compound is largely confined to certain marine organisms and specific mammalian tissues. hmdb.cacaymanchem.com High concentrations have been noted in some sea lilies and brittle stars. hmdb.ca Its presence in the lipidomes of symbiotic dinoflagellates within corals also points to potential ecological roles in marine ecosystems. nih.gov

A significant area for future research is the systematic exploration for this fatty acid in a wider array of biological systems. This includes extremophiles (organisms living in extreme environments), which often possess unique lipid compositions, as well as a broader survey of marine and terrestrial flora and fauna. Such exploratory studies could reveal novel metabolic pathways and previously unknown physiological or ecological functions of this compound.

Application of Systems Biology and Lipidomics Approaches to VLCPUFA Research

To gain a holistic understanding of this compound, it is essential to move beyond single-gene or single-pathway studies and embrace systems-level approaches. Lipidomics, the large-scale study of lipids in biological systems, is a powerful tool for this purpose. nih.govresearchgate.net

Future research should integrate lipidomics with other "omics" disciplines (genomics, transcriptomics, proteomics) to build comprehensive models of VLC-PUFA metabolism. rsc.orgresearchgate.net This systems biology approach can help to:

Identify novel genes and proteins involved in the synthesis, transport, and degradation of this compound.

Uncover the regulatory networks that control its homeostasis.

Map its interactions with other lipids and metabolic pathways.

Discover new biomarkers for diseases associated with aberrant VLC-PUFA metabolism. nih.gov

By applying these advanced analytical and computational strategies, researchers can more effectively navigate the complexity of lipid metabolism and clarify the specific contributions of this compound to health and disease. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.